Agathic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agathic acid metabolite of isocupressic acid.
Scientific Research Applications
1. Chemistry and Derivatives
- Agathic acid has been studied in the context of its chemical properties, particularly in dehydrogenation processes. Carman and Craig (1971) examined the selenium dehydrogenation of agathic acid and its simple hydrogenation derivatives, contributing to a consistent scheme for understanding these chemical processes (Carman & Craig, 1971).
2. Medical and Biological Research
- In the field of veterinary medicine, Gardner, Panter, and Stegelmeier (2010) found that agathic acid, a major diterpene acid found in Utah juniper bark, acted as an abortifacient compound in cattle. This discovery is significant for understanding the impact of certain plant compounds on livestock health (Gardner, Panter, & Stegelmeier, 2010).
3. Synthetic Applications
- Xin et al. (2016) accomplished the first synthesis of ent-labdane diterpenoid agathic acid, with notable antibacterial activity. Their approach started from andrographolide and included a regioselective deoxygenation, highlighting agathic acid's potential in synthetic chemistry and pharmacology (Xin et al., 2016).
4. Environmental and Ecological Impacts
- Research by Welch et al. (2012) showed that agathic acid is a metabolite of isocupressic acid, the abortifacient compound in ponderosa pine needles. Their study on cattle metabolism revealed adaptations in cattle conditioned to pine needles, altering the metabolism of agathic acid by rumen microflora (Welch et al., 2012).
properties
CAS RN |
640-28-8 |
---|---|
Product Name |
Agathic acid |
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h12,15-16H,2,5-11H2,1,3-4H3,(H,21,22)(H,23,24)/b13-12+/t15-,16+,19+,20-/m0/s1 |
InChI Key |
QYCOHMYDSOZCQD-ITMPRHFASA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C |
SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
agathic acid labda-8(17),13-diene-15,19-dioic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.